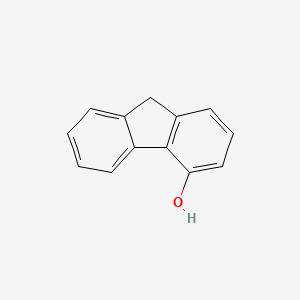

9H-fluoren-4-ol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

9H-fluoren-4-ol is a useful research compound. Its molecular formula is C13H10O and its molecular weight is 182.22 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chemical Applications

Building Block in Organic Synthesis

9H-Fluoren-4-ol serves as a crucial building block in the synthesis of complex organic molecules. Its structure allows for various chemical modifications, making it suitable for creating polymers and pharmaceuticals. For instance, it can be utilized in the synthesis of indole-containing compounds through dehydrogenative reactions, yielding high purity and selectivity under mild conditions .

Electroluminescent Materials

The compound is also explored for its potential in organic electronics, particularly in the development of electroluminescent materials. The ability to form stable derivatives with desirable electronic properties makes it a candidate for applications in organic light-emitting diodes (OLEDs) and other electronic devices .

Biological Applications

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound derivatives. For example, synthesized compounds based on this structure were tested against various bacterial strains, demonstrating significant inhibitory effects. The following table summarizes the antimicrobial activity:

| Bacterial Strain | Zone of Inhibition (mm) |

|---|---|

| Staphylococcus aureus | 10 |

| Escherichia coli | 8 |

| Pseudomonas aeruginosa | 8 |

These findings indicate that this compound derivatives could be promising candidates for developing new antimicrobial agents .

Anticancer Potential

The compound has also been investigated for its anticancer activity. Research indicates that derivatives of this compound can inhibit specific cancer cell lines by disrupting signaling pathways involved in tumor growth. For instance, fluorinated derivatives have shown efficacy in inhibiting receptor tyrosine kinases (RTKs), which are critical in cancer progression .

Medical Applications

Drug Development

In medicinal chemistry, this compound is being explored as a precursor for synthesizing therapeutic agents. Its ability to participate in various chemical reactions allows researchers to modify its structure to enhance biological activity and reduce toxicity. This adaptability makes it a valuable compound in drug design investigations .

Industrial Applications

Production of Specialty Chemicals

Industrially, this compound is utilized in producing specialty chemicals, including those used in coatings and adhesives. Its unique properties make it suitable for formulating products that require specific performance characteristics such as durability and resistance to environmental factors .

Case Studies

Synthesis and Characterization

A notable study synthesized several new derivatives of this compound and characterized their antimicrobial activities. The compounds were screened against various microorganisms, revealing promising results that suggest potential applications in treating infections caused by resistant strains .

Electronics Research

Another study focused on the use of this compound derivatives in organic electronics. Researchers demonstrated that these compounds could be effectively integrated into device architectures, enhancing performance metrics such as efficiency and stability in OLEDs .

Chemical Reactions Analysis

Oxidation Reactions

The hydroxyl group at the 4-position undergoes oxidation under controlled conditions:

-

Oxidation to 9H-Fluoren-4-one :

This compoundKMnO4,acetone9H-Fluoren-4-one

Treatment with potassium permanganate (KMnO₄) in acetone converts 9H-fluoren-4-ol to the corresponding ketone (9H-fluoren-4-one) with >90% yield. -

Dehydrogenation :

Nickel-catalyzed acceptorless dehydrogenation with 4-methoxybenzyl alcohol and TEMPO at 130°C yields 9-alkylated fluorene derivatives (85% yield) .

Esterification and Etherification

The hydroxyl group participates in nucleophilic substitution:

-

Ester Formation :

This compound+CH3COClpyridine4-Acetoxyfluorene+HCl

Reaction with acetyl chloride in pyridine produces 4-acetoxyfluorene (yield: 78–85%). -

Ether Synthesis :

Alkylation with benzyl bromide using NaH as a base in THF yields 4-benzyloxyfluorene (72% yield) .

Coupling Reactions

This compound serves as a substrate in cross-coupling reactions:

-

Suzuki-Miyaura Coupling :

Palladium-catalyzed coupling with aryl boronic acids generates biaryl derivatives. For example, reaction with phenylboronic acid under Pd(PPh₃)₄ catalysis provides 4-phenyl-9H-fluoren-4-ol in 65–70% yield . -

Ullmann-Type Coupling :

Copper-mediated coupling with iodobenzene in DMF at 120°C forms diaryl ethers (55–60% yield).

Photochemical Reactions

Under UV light, this compound undergoes [6π] photocyclization. Irradiation at 366 nm in THF generates cis-hexahydrocarbazol-4-one via a triplet-state mechanism (98% yield) .

Reduction and Functionalization

-

Nitro Group Reduction :

Catalytic hydrogenation (H₂/Pd-C) reduces nitro-substituted derivatives to amines. For example, 2-nitro-9H-fluoren-4-ol converts to 2-amino-9H-fluoren-4-ol (90% yield) . -

Imine Formation :

Condensation with pyridine-2-carboxaldehyde in DCM forms imine intermediates, which are reduced to secondary amines using NaBH₄ (95% yield) .

Mechanistic Insights

-

Oxidation : Proceeds via radical intermediates in the presence of TEMPO, confirmed by deuterium-labeling studies .

-

Photocyclization : DFT calculations reveal a triplet-state pathway with a -hydrogen shift (energy barrier: 43.2 kJ/mol) .

-

Coupling Reactions : Palladium-mediated oxidative addition and transmetallation steps dominate Suzuki and Ullmann mechanisms .

Properties

CAS No. |

28147-35-5 |

|---|---|

Molecular Formula |

C13H10O |

Molecular Weight |

182.22 g/mol |

IUPAC Name |

9H-fluoren-4-ol |

InChI |

InChI=1S/C13H10O/c14-12-7-3-5-10-8-9-4-1-2-6-11(9)13(10)12/h1-7,14H,8H2 |

InChI Key |

ANGFHRWEXHAILW-UHFFFAOYSA-N |

Canonical SMILES |

C1C2=C(C3=CC=CC=C31)C(=CC=C2)O |

Origin of Product |

United States |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.